1,3-Dichloro-but-1-ene

描述

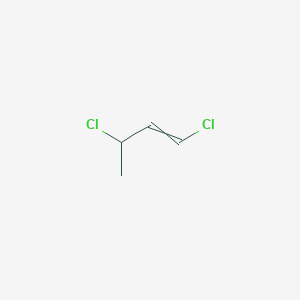

Structure

3D Structure

属性

分子式 |

C4H6Cl2 |

|---|---|

分子量 |

124.99 g/mol |

IUPAC 名称 |

1,3-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2-4H,1H3 |

InChI 键 |

GVNNGJMKAFLSHZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C=CCl)Cl |

产品来源 |

United States |

Isomerism and Stereochemical Considerations of 1,3 Dichloro but 1 Ene

Geometrical Isomerism in 1,3-Dichloro-but-1-ene

Geometrical isomerism, also known as cis-trans or E/Z isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond (C1=C2). The presence of different substituents on each carbon atom of the double bond allows for two distinct spatial arrangements. These isomers are not superimposable and have different physical and chemical properties.

The two geometrical isomers of this compound are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite").

In this compound, the substituents on the double bond are:

At C1: a chlorine atom and a hydrogen atom.

At C2: a (1-chloroethyl) group [-CH(Cl)CH₃] and a hydrogen atom.

Applying the CIP rules, chlorine has a higher priority than hydrogen at C1. At C2, the (1-chloroethyl) group has a higher priority than hydrogen. Therefore, the (Z) isomer has the chlorine at C1 and the (1-chloroethyl) group at C2 on the same side of the double bond, while the (E) isomer has them on opposite sides.

Table 1: Geometrical Isomers of this compound

| Isomer Name | Configuration | Description |

| (Z)-1,3-dichloro-but-1-ene | Z (zusammen) | The higher-priority groups (Cl at C1 and -CH(Cl)CH₃ at C2) are on the same side of the double bond. |

| (E)-1,3-dichloro-but-1-ene | E (entgegen) | The higher-priority groups (Cl at C1 and -CH(Cl)CH₃ at C2) are on opposite sides of the double bond. |

Some physical properties have been reported for the (Z) isomer. For instance, (Z)-1,3-dichloro-but-1-ene has a boiling point of 128 °C and a density of 1.145 g/mL. smolecule.com

Optical Isomerism in this compound

Optical isomerism in this compound arises from the presence of a chiral center. A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atom at the third position (C3) is a stereocenter.

The four different groups attached to C3 are:

A hydrogen atom (-H)

A methyl group (-CH₃)

A chlorine atom (-Cl)

A chlorovinyl group (-CH=CHCl)

The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) rules. The groups attached to the chiral center are prioritized, and the molecule is oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is (R) (rectus). If it is counter-clockwise, the configuration is (S) (sinister).

Because this compound has both a double bond capable of geometrical isomerism and a chiral center, there are a total of four possible stereoisomers. Each geometrical isomer, (E) and (Z), has a pair of enantiomers, (R) and (S).

Configurational Analysis of Isomers

The four stereoisomers of this compound are diastereomers of each other, with the exception of the enantiomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other.

The four stereoisomers are:

(1E, 3R)-1,3-dichloro-but-1-ene

(1E, 3S)-1,3-dichloro-but-1-ene

(1Z, 3R)-1,3-dichloro-but-1-ene

(1Z, 3S)-1,3-dichloro-but-1-ene

The relationship between these isomers can be summarized as follows:

(Enantiomers): The (1E, 3R) and (1E, 3S) isomers are enantiomers of each other. Similarly, the (1Z, 3R) and (1Z, 3S) isomers are an enantiomeric pair. Enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light) and chemical properties in an achiral environment.

(Diastereomers): Any other pairing of the isomers results in diastereomers. For example, (1E, 3R)-1,3-dichloro-but-1-ene is a diastereomer of (1Z, 3R)-1,3-dichloro-but-1-ene and (1Z, 3S)-1,3-dichloro-but-1-ene. Diastereomers have different physical and chemical properties.

Table 2: Configurational Analysis of this compound Stereoisomers

| Full Isomer Name | Geometrical Configuration | Chiral Center Configuration | Relationship to other Isomers |

| (1E, 3R)-1,3-dichloro-but-1-ene | E | R | Enantiomer of (1E, 3S); Diastereomer of (1Z, 3R) and (1Z, 3S) |

| (1E, 3S)-1,3-dichloro-but-1-ene | E | S | Enantiomer of (1E, 3R); Diastereomer of (1Z, 3R) and (1Z, 3S) |

| (1Z, 3R)-1,3-dichloro-but-1-ene | Z | R | Enantiomer of (1Z, 3S); Diastereomer of (1E, 3R) and (1E, 3S) |

| (1Z, 3S)-1,3-dichloro-but-1-ene | Z | S | Enantiomer of (1Z, 3R); Diastereomer of (1E, 3R) and (1E, 3S) |

Synthetic Pathways and Methodologies for 1,3 Dichloro but 1 Ene

Direct Synthesis Routes for 1,3-Dichloro-but-1-ene

Direct synthetic methods aim to construct the this compound molecule from acyclic precursors. One documented method involves the reaction of crotonaldehyde (B89634) with phosphorus pentachloride. This reaction yields (E)-1,3-dichloro-1-butene, along with byproducts. lookchem.com The process is typically carried out at ambient temperature. lookchem.com

A related industrial process is the hydrochlorination of 2-chloro-1,3-butadiene. This method, however, primarily yields 1,3-dichloro-2-butene (B238901). nih.govgoogle.com The reaction is facilitated by a hydrochloric acid solution containing a copper chloride catalyst, typically at temperatures around 23-25°C. google.com

Table 1: Direct Synthesis of Dichlorobutenes

| Target Compound | Starting Material | Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (E)-1,3-dichloro-1-butene | Crotonaldehyde | Phosphorus pentachloride | Ambient temperature | 70.0% | lookchem.com |

| 1,3-dichloro-2-butene | 2-chloro-1,3-butadiene | HCl / Copper chloride catalyst | 23-25°C | Not specified | nih.govgoogle.com |

Isomerization Chemistry of Dichlorobutenes to Yield this compound

The chlorination of butadiene produces a mixture of dichlorobutene (B78561) isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans). google.comguidechem.comsmolecule.com The ability to interconvert these isomers is economically crucial to maximize the yield of the desired starting material for subsequent reactions, such as the synthesis of chloroprene (B89495), which requires 3,4-dichloro-1-butene. google.comwikipedia.org This isomerization is typically achieved using various catalysts that facilitate the establishment of an equilibrium between the isomers at elevated temperatures. google.com

The isomerization of 3,4-dichloro-1-butene (3,4-DCB) to 1,4-dichloro-2-butene (1,4-DCB) is a well-studied reaction. This process can be catalyzed by both homogeneous and heterogeneous systems. jcsp.org.pk

Heterogeneous Catalysis : A solid acid catalyst, Fe₂O₃/TiO₂, has been shown to be effective for this isomerization. jcsp.org.pkresearchgate.net Studies using a catalyst with 5 wt% Fe₂O₃ on a TiO₂ support demonstrated high activity in the temperature range of 60-90°C. jcsp.org.pkresearchgate.netjcsp.org.pk

Homogeneous Catalysis : Mixed-valence copper complexes have been investigated for their catalytic role in dichlorobutene isomerization. researchgate.net These complexes, involving copper ions in different oxidation states, are believed to be key to the catalytic process. researchgate.net

Table 2: Catalytic Isomerization of 3,4-Dichloro-1-butene (3,4-DCB) to 1,4-Dichloro-2-butene (1,4-DCB)

| Catalyst System | Catalyst Type | Temperature Range | Reference |

|---|---|---|---|

| Fe₂O₃/TiO₂ | Heterogeneous (Solid Acid) | 60-90°C | jcsp.org.pkresearchgate.netjcsp.org.pk |

| Mixed-valence copper complexes | Homogeneous | Not specified | researchgate.net |

The reverse isomerization, converting 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, is particularly important for producing chloroprene. google.comsmolecule.com Various catalysts have been developed to facilitate this allylic rearrangement. google.com

Iron-based Catalysts : Iron-cyclopentadienyl complexes, such as CpFe(CO)₂X (where X is a halogen), are effective catalysts for isomerizing 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, achieving over 90% conversion at 123°C. smolecule.com

Zirconium-based Catalysts : Substantially anhydrous zirconium fluoride (B91410) with a specific crystallite size has been patented as a catalyst for the interconversion of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. google.com

Cis-Trans Isomerization : Beyond converting to the 3,4-isomer, methods exist to specifically isomerize the less desired cis-1,4-dichloro-2-butene (B23561) to the more useful trans-isomer. This can be achieved using catalysts like thiols or hydrogen halides (HBr, HCl) in the presence of an initiator. googleapis.com

Table 3: Catalytic Isomerization of 1,4-Dichloro-2-butene (1,4-DCB)

| Transformation | Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,4-DCB → 3,4-DCB | CpFe(CO)₂X | 123°C | >90% conversion | smolecule.com |

| 1,4-DCB ↔ 3,4-DCB | Anhydrous Zirconium Fluoride | Heating | Equilibrium mixture | google.com |

| cis-1,4-DCB → trans-1,4-DCB | Thiol or HBr/HCl with initiator | Not specified | High trans/cis ratio | googleapis.com |

Precursor Synthesis Strategies for this compound Derivatives

Dichlorobutenes are valuable precursors for a range of more complex molecules. 1,3-dichloro-2-butene, for instance, can react with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in the presence of various electrophiles (such as aldehydes and ketones) to form substituted diols. researchgate.net These diols can then be further transformed into dienic alcohols or substituted dihydropyrans. researchgate.net

Industrially, 1,3-dichloro-2-butene is a significant intermediate. A substantial amount is purified from chloroprene production waste streams and is converted to 2,3-dichlorobutadiene, which is used as a comonomer in the polymerization of polychloroprene synthetic rubber. nih.gov It has also been used as an intermediate in the synthesis of 19-nortestosterone steroids. nih.gov

Chemical Reactivity and Mechanistic Studies of 1,3 Dichloro but 1 Ene

Electrophilic Addition Reactions

The double bond in 1,3-dichloro-but-1-ene is subject to electrophilic addition, although its reactivity is modulated by the electron-withdrawing effects of the chlorine substituents. In reactions with electrophiles like hydrogen halides (e.g., HCl), the addition typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond. This leads to the formation of an allylic carbocation intermediate, which is stabilized by resonance. libretexts.org The subsequent attack by the chloride anion can occur at two different positions of the resonance-stabilized allylic cation, potentially leading to a mixture of products. libretexts.org The presence of chlorine atoms on the butene backbone generally deactivates the double bond towards electrophilic attack compared to a non-halogenated alkene.

| Reactant | Electrophile | Intermediate | Potential Products |

| This compound | HBr | Secondary, resonance-stabilized allylic carbocation | 1,3-Dichloro-2-bromobutane, 1-bromo-1,3-dichlorobutane |

| This compound | Br₂ | Cyclic bromonium ion / Allylic carbocation | 1,2-Dibromo-1,3-dichlorobutane, 1,4-Dibromo-1,3-dichlorobutane |

Nucleophilic Substitution Reactions of this compound

The structure of this compound contains two distinct types of carbon-chlorine bonds: a vinylic chloride at position C-1 and an allylic chloride at position C-3. This difference governs its behavior in nucleophilic substitution reactions.

The chlorine atom at the C-3 position is an allylic halide. Allylic halides are notably reactive towards nucleophilic substitution, both by Sₙ1 and Sₙ2 mechanisms. quora.compressbooks.pub The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation upon departure of the chloride ion. quora.combrainly.in The Sₙ2 pathway is also favorable due to the accessibility of the allylic carbon.

In contrast, the chlorine atom at the C-1 position is a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution. doubtnut.comquora.com The C-Cl bond is stronger due to the sp2 hybridization of the carbon atom, and the pi-electron cloud of the double bond repels incoming nucleophiles. quora.com Furthermore, the formation of a vinylic carbocation in an Sₙ1 mechanism is energetically unfavorable. brainly.indoubtnut.com

Consequently, nucleophilic substitution reactions on this compound occur selectively at the C-3 position. For instance, it can react with nucleophiles like alcohols or amines to form ethers and amines, respectively, via substitution of the allylic chlorine.

| Nucleophile | Reaction Type | Position of Attack | Product |

| Hydroxide (OH⁻) | Sₙ1/Sₙ2 | C-3 (Allylic) | 1-Chloro-3-buten-2-ol |

| Alkoxide (RO⁻) | Sₙ1/Sₙ2 | C-3 (Allylic) | 3-Alkoxy-1-chlorobut-1-ene |

| Amine (RNH₂) | Sₙ1/Sₙ2 | C-3 (Allylic) | N-(1-Chlorobut-1-en-3-yl)amine |

Cycloaddition Reactions Involving this compound

The double bond in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. smolecule.com A significant example of this reactivity is the reaction with nitrile oxides.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is a primary method for synthesizing isoxazolines, which can be subsequently converted to isoxazoles. bohrium.comtandfonline.com The reaction of nitrile oxides with dichlorobutene (B78561) isomers has been studied, with findings applicable to this compound. researchgate.net These reactions can lead to mixtures of regioisomers, and the outcome is often governed by steric and electronic factors. researchgate.netmdpi.com For monosubstituted alkenes, there is typically a preference for the formation of the 5-substituted isoxazoline. rsc.org However, with disubstituted alkenes like this compound, the regioselectivity can be more complex. The direction of cycloaddition is often determined by the steric hindrance at the carbon atoms of the double bond. researchgate.net

| Nitrile Oxide | Dipolarophile | Product Class | Notes on Regioselectivity |

| Benzonitrile oxide | This compound | Substituted Isoxazoline | The regioselectivity is influenced by both steric hindrance and frontier molecular orbital (FMO) interactions. researchgate.netmdpi.com |

| 4-tert-butylbenzonitrile oxide | This compound | Substituted Isoxazoline | The reaction typically yields a mixture of regioisomers, with the ratio depending on reaction conditions and substrate structure. rsc.orgucm.es |

Dehydrochlorination Processes

The elimination of hydrogen chloride (HCl) from this compound is a significant reaction pathway, typically induced by a base. This process can lead to the formation of conjugated dienes. Depending on which hydrogen is abstracted, different products can be formed. Abstraction of a proton from the C-4 methyl group would lead to the formation of 1-chloro-1,3-butadiene. The dehydrochlorination of various dichlorobutene isomers is a known industrial route to produce chloroprene (B89495) (2-chloro-1,3-butadiene) or its isomer, 1-chloro-1,3-butadiene. iarc.frindiamart.comvedantu.com For instance, the gas-phase dehydrochlorination of 3,4-dichloro-1-butene (B1205564) over a lanthanum phosphate (B84403) catalyst is a patented method to produce 1-chloro-1,3-butadiene. google.comgoogle.com

Radical Reactions and Their Role in Transformations

This compound possesses allylic hydrogens at the C-3 position and on the C-4 methyl group, making it susceptible to radical reactions. Allylic hydrogens are particularly reactive in radical halogenation because the C-H bond is weaker and the resulting allylic radical is resonance-stabilized. jove.comjove.comlibretexts.org Under conditions of low halogen concentration and high temperature or UV light, radical substitution at an allylic position is favored over electrophilic addition to the double bond. jove.comlumenlearning.com Therefore, reacting this compound under such conditions could lead to the formation of trichlorinated butene derivatives through substitution at the C-4 position.

| Reaction Type | Initiator | Intermediate | Potential Product |

| Allylic Bromination | NBS, light/heat | Resonance-stabilized allylic radical | 4-Bromo-1,3-dichlorobut-1-ene |

| Allylic Chlorination | Cl₂ (low conc.), heat | Resonance-stabilized allylic radical | 1,3,4-Trichlorobut-1-ene |

Metal-Catalyzed Transformations and Derivatization

The two distinct C-Cl bonds in this compound offer opportunities for selective metal-catalyzed transformations. The vinylic chloride at C-1 is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. rsc.orgeie.grlibretexts.org Reactions like Suzuki, Stille, Hiyama, and Kumada couplings can be used to couple the vinylic carbon with a range of organic groups, although aryl and vinyl chlorides are generally less reactive than their bromide or iodide counterparts. rsc.orgrsc.org

The allylic chloride at C-3 can also participate in metal-catalyzed reactions, including palladium-catalyzed allylic alkylation. Furthermore, the entire molecule can be subject to transformations like lithiation, creating organolithium reagents that can react with various electrophiles. acs.org Nickel complexes have also been shown to be effective catalysts for the cross-coupling of vinyl chlorides with Grignard reagents (Kumada coupling). acs.org

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron compound | C(sp²)-C(sp² or sp³) |

| Stille Coupling | Palladium | Organotin compound | C(sp²)-C(sp² or sp³) |

| Kumada Coupling | Nickel or Palladium | Grignard reagent (R-MgX) | C(sp²)-C(sp² or sp³) |

| Heck Reaction | Palladium | Alkene | C(sp²)-C(sp²) |

Following a comprehensive review of available scientific literature, it has been determined that specific experimental data on the reaction kinetics, thermodynamic analysis, and advanced mechanistic investigations for the compound This compound are not sufficiently available to construct a detailed article based on the requested outline.

The majority of published research focuses on related isomers, most notably:

3,4-dichloro-1-butene and 1,4-dichloro-2-butene , for which extensive studies on isomerization kinetics, catalytic processes, and thermodynamic properties exist.

1,3-dichloro-2-butene (B238901) , which has been studied in the context of its own distinct reactivity, including chlorination and cycloaddition reactions.

While these compounds are structurally related, their kinetic and thermodynamic data are not interchangeable with those of this compound due to differences in the position of the double bond and chlorine atoms, which significantly influence chemical reactivity and reaction mechanisms.

Therefore, the following sections as requested in the outline cannot be populated with scientifically accurate and specific information for This compound :

Advanced Mechanistic Investigations of Key Transformations

Without dedicated studies on this compound, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the specific chemical behavior of this particular compound.

Advanced Spectroscopic Characterization Methodologies for 1,3 Dichloro but 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and relative stereochemistry of organic molecules like 1,3-dichloro-but-1-ene. wpmucdn.comweebly.com By analyzing the chemical shifts, coupling constants, and through-space correlations, one can distinguish between the (E) and (Z) isomers and confirm the atomic connectivity.

Research Findings: ¹H NMR spectroscopy provides information on the electronic environment of the protons. The vinylic protons on the C1 and C2 carbons and the protons on the C3 and C4 carbons would exhibit distinct chemical shifts. The coupling constant (J-value) between the vinylic protons is particularly diagnostic for stereochemistry: a larger J-value is typically observed for trans-protons (E-isomer) compared to cis-protons (Z-isomer).

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their hybridization state. docbrown.info The chemical shifts of the sp² carbons of the double bond and the sp³ carbons bearing chlorine and the methyl group provide confirmatory structural data. chemicalbook.com While specific experimental data for 1,3-dichloro-1-butene is not widely available in public databases, predicted values and data from related isomers like 1,3-dichloro-2-butene (B238901) illustrate the expected spectral features. chemicalbook.com For instance, in a related isomer, the olefinic carbons appear around 123-137 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers Note: These are estimated values based on standard chemical shift ranges and data from related compounds. Actual experimental values may vary.

| Atom | (E)-1,3-dichloro-1-butene | (Z)-1,3-dichloro-1-butene |

|---|---|---|

| ¹H NMR | ||

| H-1 | ~6.0 - 6.5 ppm | ~5.8 - 6.3 ppm |

| H-2 | ~5.5 - 6.0 ppm | ~5.4 - 5.9 ppm |

| H-3 | ~4.5 - 5.0 ppm | ~4.6 - 5.1 ppm |

| H-4 (CH₃) | ~1.6 - 1.9 ppm | ~1.7 - 2.0 ppm |

| ¹³C NMR | ||

| C-1 | ~125 - 130 ppm | ~124 - 129 ppm |

| C-2 | ~120 - 125 ppm | ~119 - 124 ppm |

| C-3 | ~60 - 65 ppm | ~61 - 66 ppm |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. libretexts.org For this compound, these methods can confirm the presence of the C=C double bond and C-Cl bonds.

Research Findings: The IR spectrum of an alkene like this compound is expected to show characteristic absorption bands. docbrown.info The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinylic hydrogens are found just above 3000 cm⁻¹, while those of the aliphatic part are found just below 3000 cm⁻¹. The C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=C stretch is often strong in the Raman spectrum, the C-Cl stretch is also readily observable. For the different stereoisomers ((E) and (Z)), the symmetry of the molecule changes, which can lead to differences in the number and activity of IR and Raman bands, sometimes allowing for their differentiation. libretexts.orgaps.org Data from related dichlorobutene (B78561) isomers available in the NIST Chemistry WebBook show these characteristic absorption regions. nist.govnist.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Vinylic C-H Stretch | 3010 - 3095 | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Medium-Strong |

| C=C Stretch | 1640 - 1680 | Medium-Weak (IR), Strong (Raman) |

| CH₃ Deformation | 1370 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. 182.160.97 This technique is particularly useful for halogenated compounds due to the characteristic isotopic distribution of halogens.

Research Findings: The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a molecule with two chlorine atoms will exhibit a characteristic pattern for the molecular ion [M]⁺, with peaks at M, M+2, and M+4 in a relative intensity ratio of approximately 9:6:1. docbrown.info For C₄H₆Cl₂, the molecular weight is approximately 125 g/mol , so these peaks would appear around m/z 124, 126, and 128. nist.govnist.gov

Common fragmentation pathways for chlorinated alkenes include the loss of a chlorine atom ([M-Cl]⁺), which would result in a fragment around m/z 89, and the loss of a hydrogen chloride molecule ([M-HCl]⁺), leading to a fragment at m/z 88. Further fragmentation of the C₄ hydrocarbon backbone would also occur. docbrown.infomiamioh.edu Analysis of mass spectral data for related isomers like 3,4-dichloro-1-butene (B1205564) confirms these general fragmentation patterns. nist.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 124, 126, 128 | [C₄H₆Cl₂]⁺ | Molecular ion cluster (9:6:1 ratio) |

| 89, 91 | [C₄H₆Cl]⁺ | Loss of a Cl radical |

| 88 | [C₄H₅Cl]⁺ | Loss of HCl |

| 53 | [C₄H₅]⁺ | Loss of two Cl atoms and one H |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique that combines the separation power of GC with the detection capabilities of MS. It is ideally suited for analyzing mixtures of volatile compounds, such as the isomers of this compound, and for assessing sample purity. csic.es

Research Findings: In a GC-MS analysis, a mixture of dichlorobutene isomers would be injected into the gas chromatograph. The different isomers, such as the (E) and (Z) forms of 1,3-dichloro-1-butene, along with positional isomers like 1,3-dichloro-2-butene and 3,4-dichloro-1-butene, will have different boiling points and polarities. researchgate.netjcsp.org.pk This causes them to travel through the GC column at different rates, resulting in their separation and elution at distinct retention times.

As each separated isomer elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. rsc.org While the mass spectra of the isomers may be very similar, the unique retention time for each isomer allows for their individual identification and quantification. This method is highly effective for determining the isomeric purity of a this compound sample. nist.govthermofisher.com

Table 4: Conceptual GC-MS Data for Dichlorobutene Isomers Note: Retention times are hypothetical and depend on the specific GC column and conditions used.

| Compound | Hypothetical Retention Time (min) | Key m/z values from MS |

|---|---|---|

| (Z)-1,3-Dichloro-1-butene | 8.2 | 124, 126, 89 |

| (E)-1,3-Dichloro-1-butene | 8.5 | 124, 126, 89 |

| 3,4-Dichloro-1-butene | 9.1 | 124, 126, 89, 53 |

| (Z)-1,3-Dichloro-2-butene | 9.8 | 124, 126, 89 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the main chromophore is the carbon-carbon double bond.

Research Findings: The C=C double bond in this compound is expected to undergo a π → π* (pi to pi-star) electronic transition upon absorption of UV radiation. For isolated double bonds, this transition typically occurs at wavelengths below 200 nm. The presence of chlorine atoms, which have non-bonding electrons (n), can introduce n → σ* (n to sigma-star) and n → π* (n to pi-star) transitions. The chlorine substituents may also cause a slight bathochromic shift (shift to longer wavelength) of the π → π* transition compared to an unsubstituted alkene. The primary application of UV-Vis spectroscopy for this compound would likely be for quantitative analysis using the Beer-Lambert law, rather than for detailed structural elucidation, as the UV spectrum of such a simple chromophore is not typically rich in structural detail.

Table 5: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* | < 200 nm | C=C |

Computational and Theoretical Chemistry Studies of 1,3 Dichloro but 1 Ene

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules like 1,3-dichloro-but-1-ene. By approximating the many-body electronic Schrödinger equation, DFT methods, such as the B3LYP or M06-2X functionals combined with basis sets like 6-31G* or 6-311G(d,p), can accurately predict molecular geometries. researchgate.net These calculations optimize the molecular structure to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

The process involves starting with an initial guess for the molecular geometry and iteratively solving the Kohn-Sham equations until the electron density and, consequently, the total energy converge to a minimum. At this minimum, the forces on the atoms are zero, and the resulting geometry represents the equilibrium structure of the molecule. researchgate.net Beyond structure, DFT is also employed to calculate various molecular properties, including dipole moments, polarizability, and vibrational frequencies, which are essential for interpreting experimental spectroscopic data. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters using DFT (Note: This table provides representative data for a dichlorinated butene system based on typical DFT calculation outputs. Specific values for this compound would require a dedicated study.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=C | ~1.34 Å |

| C-C | ~1.49 Å | |

| C-Cl (on sp²) | ~1.73 Å | |

| C-Cl (on sp³) | ~1.80 Å | |

| C-H | ~1.08 - 1.10 Å | |

| Bond Angle | C=C-C | ~124° |

| C-C-Cl | ~110° | |

| Cl-C=C | ~122° | |

| Dihedral Angle | Cl-C-C-C | Varies with isomer (cis/trans) |

Molecular Orbital (MO) Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. For this compound, an MO analysis reveals how the atomic orbitals of carbon, hydrogen, and chlorine combine to form a set of bonding and antibonding molecular orbitals. libretexts.org The distribution and energy of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. unipd.it

The presence of the π-bond from the C=C double bond and the lone pairs on the chlorine atoms significantly influences the electronic structure. The chlorine atoms, being highly electronegative, withdraw electron density through σ-bonds (inductive effect) but can also donate electron density from their p-orbitals into the π-system (mesomeric effect). The HOMO is typically a π-orbital associated with the double bond, while the LUMO is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic excitation energies. libretexts.org Computational methods can calculate and visualize these orbitals, providing insights into bond orders and the electronic nature of different parts of the molecule. royalsocietypublishing.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. For reactions involving this compound, such as cycloadditions or eliminations, DFT calculations can map the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netbohrium.com A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy reaction path. uchile.cl

Software packages like Gaussian or ORCA can perform transition state searches using algorithms that optimize to a saddle point. Once a transition state structure is located, its identity is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter for predicting reaction rates. nih.gov For example, in [3+2] cycloaddition reactions, computational studies have been used to determine the regioselectivity by comparing the activation barriers for different possible pathways. researchgate.netbohrium.com

Table 2: Example of Calculated Activation Energies in a Reaction Pathway Study (Note: This table is illustrative of data obtained from reaction pathway modeling for chloroalkenes.)

| Reaction Path | Reactants | Transition State (TS) | Activation Energy (kcal/mol) |

| Path A | Nitrile Oxide + Dichloroalkene | TS-A | 15.2 |

| Path B | Nitrile Oxide + Dichloroalkene | TS-B | 18.5 |

Prediction of Thermochemical Parameters, including Enthalpy of Formation

Quantum chemical methods are widely used to predict the thermochemical properties of molecules in the gas phase. researchgate.net High-level composite methods or DFT calculations can provide accurate values for the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). aip.org The enthalpy of formation is calculated by determining the total electronic energy of the molecule and applying corrections for zero-point vibrational energy and thermal effects. aip.org

These calculations rely on using a reference set of experimental atomic enthalpies of formation. aip.org The accuracy of the predicted thermochemical data is highly dependent on the level of theory and basis set used. researchgate.net Such theoretical predictions are invaluable, especially for compounds where experimental measurements are difficult or unavailable. The data can be used in chemical engineering simulations and to calculate the thermodynamics of chemical reactions. chemeo.com

Table 3: Thermochemical Parameters Predictable via Computational Methods

| Parameter | Symbol | Description |

| Enthalpy of Formation | ΔfH° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. aip.orgchemeo.com |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. chemeo.com |

| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the gas by one degree Kelvin at constant pressure. chemeo.com |

| Enthalpy of Vaporization | ΔvapH° | The enthalpy change required to transform a given quantity of a substance from a liquid into a gas. chemeo.com |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemistry provides a powerful means to predict and interpret various types of molecular spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration observed in infrared (IR) and Raman spectroscopy. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can predict electronic excitation energies, which correspond to the absorption bands seen in UV-visible spectroscopy. researchgate.net The method calculates the energies of vertical transitions from the ground electronic state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net Photoelectron spectra can also be interpreted with the help of quantum chemical calculations, which predict the ionization energies corresponding to the removal of electrons from different molecular orbitals. uliege.be

Ab Initio Molecular Dynamics Simulations for Kinetic Insights

While static quantum chemical calculations focus on stationary points on the potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the time-evolution of a chemical system. pageplace.de In AIMD, the forces acting on the nuclei are calculated "on-the-fly" using quantum mechanics at each step of a classical trajectory simulation. acs.org This approach allows for the exploration of molecular motions, conformational changes, and reaction dynamics without pre-supposing a specific reaction coordinate. pageplace.de

For this compound, AIMD can be used to study isomerization kinetics, providing a theoretical validation for experimentally observed reaction rates. It can also offer deep insights into the detailed atomic motions during a chemical reaction, revealing mechanisms of intramolecular vibrational energy redistribution (IVR) following a reaction event. nih.gov By simulating trajectories at different temperatures, one can observe how kinetic energy influences reaction outcomes and time scales, offering a more complete picture of the reaction dynamics than transition state theory alone. acs.orgbrehm-research.de

Environmental Fate and Degradation Pathways of 1,3 Dichloro but 1 Ene

Abiotic Degradation Mechanisms

Atmospheric Photochemical Degradation via Hydroxyl Radical Reactions

No studies detailing the rate constants, reaction mechanisms, or degradation products for the atmospheric reaction between 1,3-dichloro-but-1-ene and hydroxyl radicals were found. While it can be generally presumed that as a volatile organic compound with a carbon-carbon double bond, it would react with atmospheric oxidants, no specific experimental or modeling data is available to quantify this process.

Hydrolytic Degradation in Aqueous Environments

There is no available information on the hydrolysis of this compound in aqueous environments. Data regarding its half-life, the influence of pH, and the identity of potential hydrolysis products are absent from the reviewed literature. A safety data sheet for the related isomer, 3,4-dichloro-1-butene (B1205564), suggests that hydrolysis may be an important degradation process for that compound, but this cannot be directly applied to this compound. coleparmer.com

Biotic Degradation Mechanisms

Microbial Metabolism and Enzymatic Degradation Pathways

No studies have been identified that investigate the microbial degradation of this compound. There is no information on microorganisms capable of utilizing this compound as a carbon source or the specific enzymes, such as dehalogenases or oxygenases, that might be involved in its breakdown. While extensive research exists on the microbial degradation of compounds like 1,3-dichloropropene (B49464) by bacteria such as Pseudomonas cichorii, this information is specific to that chemical and its degradation intermediates. nih.gov

Identification of Biodegradation Intermediates

As no studies on the microbial metabolism of this compound were found, there is no information on its biodegradation intermediates.

Due to the absence of specific research findings, rate constants, and identified degradation products for this compound, it is not possible to provide a detailed and scientifically accurate article as requested. The available environmental fate data focuses on other chlorinated compounds, and using such information would be inappropriate and inaccurate for the specified subject.

Applications of 1,3 Dichloro but 1 Ene in Organic Synthesis

Utilization as a Synthetic Building Block for Diverse Organic Molecules

1,3-Dichloro-but-1-ene's utility as a synthetic building block stems from the multiple reactive sites within its structure. The presence of a vinylic chloride and an allylic chloride allows for selective reactions under controlled conditions. Organic building blocks are essential functionalized molecules used for the modular construction of more complex molecular architectures in fields like medicinal and materials chemistry. sigmaaldrich.com

The compound can undergo typical reactions of allylic halides and alkenes. smolecule.com Nucleophilic substitution reactions can replace the chlorine atoms, particularly the more reactive allylic chloride, with various nucleophiles. For instance, reaction with sodium azide (B81097) can introduce an azide functional group, a precursor to amines or nitrogen-containing heterocycles. smolecule.com Similarly, hydrolysis can occur, converting the chloro groups to hydroxyl groups, although this often requires forcing conditions. smolecule.com

Elimination reactions, typically facilitated by a base, can also occur to form more unsaturated products. smolecule.com Furthermore, the conjugated diene system that can be formed from this compound and its isomers makes it a potential participant in cycloaddition reactions like the Diels-Alder reaction, a powerful method for forming six-membered rings. sigmaaldrich.commasterorganicchemistry.com While specific studies detailing the Diels-Alder reactivity of this compound are not prevalent, substituted butadienes are widely used for this purpose to create complex cyclic systems. nih.gov

Research on the closely related isomer, 1,3-dichloro-2-butene (B238901), has demonstrated its reaction with Grignard reagents, indicating that these dichlorobutenes can participate in carbon-carbon bond-forming reactions to build more complex molecular skeletons. cas.cz

Table 1: Potential Reactions of this compound as a Building Block

| Reaction Type | Reagents | Potential Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | NaCN, NaN₃, ROH, RSH | Nitriles, Azides, Ethers, Thioethers | Introduction of diverse functional groups. smolecule.com |

| Elimination | Strong Base (e.g., KOH) | Chloro-substituted dienes | Formation of conjugated systems for further reactions. smolecule.com |

| C-C Bond Formation | Grignard Reagents (RMgX) | Alkylated butenes/butadienes | Elaboration of the carbon skeleton. cas.cz |

| Cycloaddition | Dienophiles | Substituted cyclohexenes | Construction of cyclic molecules. sigmaaldrich.com |

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial in medicinal and materials chemistry, and the development of synthetic routes to these structures is a constant focus of research. nih.govbeilstein-journals.orgresearchgate.net Dichloroalkenes like this compound can serve as four-carbon synthons for the construction of various heterocyclic rings. The two electrophilic carbon centers (attached to chlorine) can react with dinucleophiles, such as diamines, hydrazines, or hydroxylamines, to form cyclic structures.

While direct examples employing this compound are limited in readily available literature, extensive research on its isomer, 1,3-dichloro-2-butene, provides a clear precedent for this application. A notable example is the synthesis of 2,3,4-trimethylpyridine (B3188612) from 1,3-dichloro-2-butene, demonstrating the utility of this dichlorobutene (B78561) skeleton in constructing pyridine (B92270) rings, a fundamental heterocyclic motif. cas.cz The hetero-Diels-Alder reaction, where the diene or dienophile contains a heteroatom, is another powerful strategy for synthesizing six-membered heterocycles, representing a potential application for dienes derived from this compound. sigmaaldrich.com

Table 2: Example of Heterocyclic Synthesis from a Dichlorobutene Isomer

| Starting Material | Reagents/Conditions | Product | Heterocycle Type | Reference |

|---|

Precursor in Polymer Chemistry Research for Polychloroprene Synthesis

Polychloroprene, widely known by its trade name Neoprene, is a synthetic rubber produced from the polymerization of chloroprene (B89495) (2-chloro-1,3-butadiene). The industrial synthesis of chloroprene primarily involves the chlorination of 1,3-butadiene, which yields a mixture of dichlorobutene isomers, mainly 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. rsc.orgjcsp.org.pk The key intermediate, 3,4-dichloro-1-butene, is then isolated and dehydrochlorinated to produce chloroprene monomer. nih.govresearchgate.net

The specific role of This compound in polychloroprene synthesis is not well-documented in research literature. It is not the primary precursor in established industrial processes. However, as a component of the complex mixture resulting from butadiene chlorination, its potential influence on polymerization processes cannot be entirely discounted. Research into alternative polymerization pathways or the synthesis of specialty copolymers might explore the use of different dichlorobutene isomers. For example, a patent from 1953 mentions 1,3-dichloro-1,3-butadiene (a further dehydrochlorinated product) as a potential impurity in related processes. google.com The focus of modern polymer research is often on developing new catalysts that can control the stereochemistry and properties of polymers derived from dienes, including substituted butadienes. mdpi.com

Derivatization Strategies for Functionalization and New Compound Synthesis

Derivatization refers to the transformation of a chemical compound into a related product, or derivative, through a chemical reaction. researchgate.net This is a core strategy in synthetic chemistry to create new molecules with desired properties or to prepare a molecule for a specific type of analysis. nih.gov For this compound, derivatization can be targeted at either the chlorine atoms or the carbon-carbon double bond.

Strategies focusing on the chloro groups primarily involve nucleophilic substitution. Given that the molecule contains both a vinylic and an allylic chloride, selective reaction is possible. The allylic chloride is generally more susceptible to SN1 and SN2 reactions due to the formation of a stabilized allylic carbocation or a more accessible reaction site, respectively. quizlet.com This allows for the selective introduction of a wide range of functional groups at the C-3 position.

Strategies focusing on the double bond involve addition reactions. For example, the addition of halogens (e.g., Cl₂, Br₂) would lead to tetrachlorobutane derivatives, which can be further modified. quora.com

A significant derivatization example from the literature involves the high-temperature chlorination of the isomer 1,3-dichloro-2-butene. This process transforms the dichlorobutene into perchlorobutadiene (hexachloro-1,3-butadiene), a compound valued for its chemical inertness and solvent properties. cas.cz This reaction demonstrates a complete substitution of hydrogen with chlorine, representing an exhaustive derivatization.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dichloro-but-1-ene in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation of butene derivatives. For example, radical chlorination of 1,3-butadiene under controlled conditions (e.g., UV light, inert atmosphere) can yield this compound. Purification via fractional distillation or column chromatography is critical to isolate the desired isomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like 1,2-dichloro isomers .

Q. How should researchers characterize the purity and structural conformation of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) to confirm structural details. Compare experimental NMR chemical shifts with theoretical predictions (e.g., using ACD/Labs software) to validate stereochemistry . Infrared (IR) spectroscopy can identify characteristic C-Cl and C=C stretching frequencies (~550–750 cm⁻¹ and ~1650 cm⁻¹, respectively) .

Q. What safety protocols are essential for handling chlorinated alkenes like this compound?

- Methodological Answer : Use fume hoods to prevent inhalation exposure, nitrile gloves, and lab coats for skin protection. Store in airtight containers away from light and oxidizing agents. Waste disposal must follow institutional guidelines for halogenated organics. Regularly monitor workplace air quality using gas detectors .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model reaction intermediates and transition states. Software like Gaussian or ORCA predicts thermodynamic parameters (ΔH, ΔG) and reaction kinetics. Validate computational results with experimental data (e.g., kinetic isotope effects) to refine mechanistic hypotheses .

Q. How can researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) across studies?

- Methodological Answer : Perform systematic reviews of literature data (e.g., NIST Chemistry WebBook ), identifying outliers through statistical analysis (e.g., Grubbs’ test). Replicate experiments under standardized conditions (pressure, temperature) and use calorimetry to generate new datasets. Triangulate findings with computational thermochemistry to resolve inconsistencies .

Q. How to design a study investigating the isomerization kinetics of this compound under varying conditions?

- Methodological Answer :

- Experimental Design : Vary temperature (25–80°C), solvent polarity (hexane vs. DMSO), and catalyst presence (e.g., Lewis acids). Use UV-Vis spectroscopy or GC to monitor isomer ratios over time.

- Data Analysis : Apply pseudo-first-order kinetics models. Calculate activation energy (Ea) via Arrhenius plots. Validate with ab initio molecular dynamics simulations .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing spectroscopic data of this compound?

- Methodological Answer : Use multivariate analysis (e.g., Principal Component Analysis) to differentiate spectral signatures of isomers. For quantitative NMR, integrate peaks with software like MestReNova and apply error propagation techniques. Report confidence intervals (95% CI) for purity assessments .

Q. How to ensure reproducibility in synthetic procedures for chlorinated alkenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。